molecular formula C20H23N5O4 B2876697 Ethyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino [1,2-h]purin-3-yl]acetate CAS No. 919013-42-6

Ethyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino [1,2-h]purin-3-yl]acetate

Cat. No. B2876697
CAS RN: 919013-42-6
M. Wt: 397.435
InChI Key: MZWFIYWMYCWWEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino [1,2-h]purin-3-yl]acetate is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.435. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

  • Ionic Liquid Applications : The synthesis of 2-aryl-4,5-diphenyl imidazoles under ultrasonic irradiation utilizes ionic liquids like 1-ethyl-3-methylimidazole acetate ([EMIM]OAc). This method offers advantages such as avoiding harmful catalysts and high yield at room temperature, which might be applicable to similar compounds (Zang et al., 2010).

Medicinal Chemistry

  • Antibacterial and Antifungal Properties : Compounds like 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, synthesized from similar ethyl acetate derivatives, have demonstrated potential antimicrobial activities (Pratibha Sharma et al., 2004). Additionally, some derivatives show promising antifungal properties (Zhao et al., 2007).

Material Science

  • Spectral Analysis in Pharmaceutical Molecules : Ethyl acetate derivatives have been subjected to FT-IR and FT-Raman spectral analysis for pharmaceutical applications. Such analysis helps in understanding molecular structure and potential activity (Amalanathan et al., 2015).

Organic Chemistry

  • Reactivity Studies : Studies on the reactivity of esters of ethyl acetate with N-containing alcohols provide insights into the behavior of such compounds in different chemical reactions (Determann & Merz, 1969).

properties

IUPAC Name

ethyl 2-[6-(2,4-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-5-29-15(26)11-25-18(27)16-17(22(4)20(25)28)21-19-23(8-9-24(16)19)14-7-6-12(2)10-13(14)3/h6-7,10H,5,8-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWFIYWMYCWWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CCN3C4=C(C=C(C=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino [1,2-h]purin-3-yl]acetate

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